molecular formula C8H13N5 B2458693 3-Amino-1-[2-(dimethylamino)ethyl]pyrazole-4-carbonitrile CAS No. 1550792-87-4

3-Amino-1-[2-(dimethylamino)ethyl]pyrazole-4-carbonitrile

Cat. No.: B2458693
CAS No.: 1550792-87-4
M. Wt: 179.227
InChI Key: IHPSHLQCSQELDK-UHFFFAOYSA-N
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Description

3-Amino-1-[2-(dimethylamino)ethyl]pyrazole-4-carbonitrile is a heterocyclic compound with a molecular formula of C8H13N5 It is characterized by the presence of a pyrazole ring substituted with an amino group, a dimethylaminoethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-[2-(dimethylamino)ethyl]pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable nitrile compound. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-[2-(dimethylamino)ethyl]pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The dimethylaminoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-Amino-1-[2-(dimethylamino)ethyl]pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-[2-(dimethylamino)ethyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s structural features allow it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo various chemical transformations makes it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

  • 3-Amino-1-[2-(methylamino)ethyl]pyrazole-4-carbonitrile
  • 3-Amino-1-[2-(ethylamino)ethyl]pyrazole-4-carbonitrile
  • 3-Amino-1-[2-(dimethylamino)propyl]pyrazole-4-carbonitrile

Comparison: Compared to its analogs, 3-Amino-1-[2-(dimethylamino)ethyl]pyrazole-4-carbonitrile is unique due to the presence of the dimethylaminoethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-amino-1-[2-(dimethylamino)ethyl]pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c1-12(2)3-4-13-6-7(5-9)8(10)11-13/h6H,3-4H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPSHLQCSQELDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C(=N1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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